![molecular formula C11H12N2O7 B4010512 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate](/img/structure/B4010512.png)
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Overview
Description
Synthesis Analysis
Synthesis of nitro derivatives typically involves electrophilic nitration, a process well-documented across various substrates. Piórko et al. (1994) described the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid, yielding several nitro derivatives, including 7- and 8-nitro derivatives (Piórko et al., 1994). Such processes highlight the potential routes for synthesizing the compound through similar nitration reactions.
Molecular Structure Analysis
The molecular structure of nitro derivatives reveals significant insights into the electronic and spatial configuration affecting their reactivity and properties. The study by Piórko et al. (1994) detailed the crystal and molecular structure of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, noting the dihedral angles and planes of nitro groups which influence the molecular interactions and stability (Piórko et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving nitro derivatives, such as their reduction or participation in further nitration, are pivotal for understanding their reactivity. The synthesis and mutagenicity study by Chou et al. (1984) on nitrobenzo[a]pyrene derivatives provides an example of the chemical behavior of nitro compounds under different conditions, which can be extrapolated to understand the reactivity of the compound under discussion (Chou et al., 1984).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for the practical handling and application of chemical compounds. The synthesis of chiral nitro derivatives by Chen Si-haia (2011) illustrates the determination of melting points and yields, which are essential parameters for assessing the purity and stability of synthesized compounds (Chen Si-haia, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical transformations, are vital for understanding the applications and limitations of a compound. The study on organic nitrates by Korzycka et al. (2002) highlights the pharmacological activity of nitrate analogs, shedding light on the potential chemical properties and applications of similar nitro compounds (Korzycka et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propyl nitrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c1-2-9(20-13(16)17)7-5-10-11(19-4-3-18-10)6-8(7)12(14)15/h5-6,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWVMCQKPCFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)O[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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